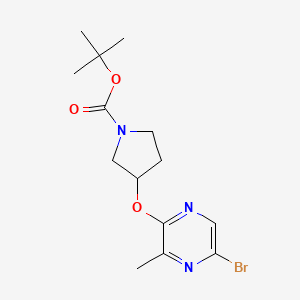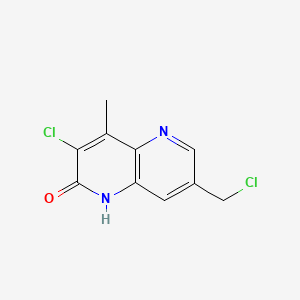
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that contains nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one typically involves the chlorination of precursor compounds. One common method involves the use of chloramine-T as a chlorinating reagent under neat conditions at room temperature . This method is advantageous due to its simplicity, environmental friendliness, and the absence of metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the chlorination process using chloramine-T makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Chloro-7-(chloromethyl)-4-methyl-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups
Eigenschaften
Molekularformel |
C10H8Cl2N2O |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
3-chloro-7-(chloromethyl)-4-methyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-5-8(12)10(15)14-7-2-6(3-11)4-13-9(5)7/h2,4H,3H2,1H3,(H,14,15) |
InChI-Schlüssel |
PVJZFFAKSKFCHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC2=C1N=CC(=C2)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)

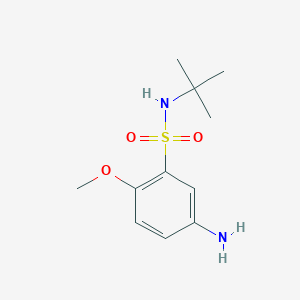
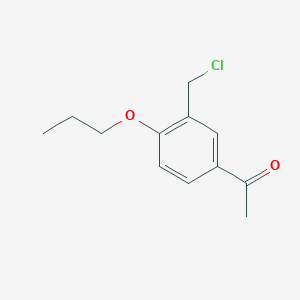
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)


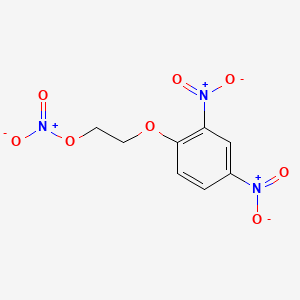
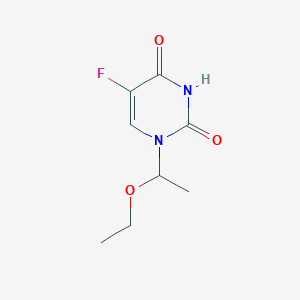
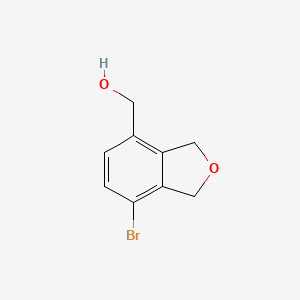
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

